Prothipendyl Sulphoxide
Description
Properties
IUPAC Name |
N,N-dimethyl-3-(5-oxopyrido[3,2-b][1,4]benzothiazin-10-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)21(20)15-9-5-10-17-16(15)19/h3-5,7-10H,6,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBKPQMXDHFVLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2S(=O)C3=C1N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858348 | |
| Record name | 10-[3-(Dimethylamino)propyl]-5lambda~4~-pyrido[3,2-b][1,4]benzothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10071-01-9 | |
| Record name | 10-[3-(Dimethylamino)propyl]-5lambda~4~-pyrido[3,2-b][1,4]benzothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Prothipendyl Sulphoxide is synthesized by oxidizing Prothipendyl hydrochloride with an oxidizing agent such as potassium caroate. The reaction involves dissolving Prothipendyl hydrochloride in a suitable solvent and adding the oxidizing agent under controlled conditions. The reaction is monitored using spectrophotometric methods to ensure the complete conversion of Prothipendyl to its sulfoxide form .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves large-scale oxidation reactions using similar oxidizing agents. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. The final product is purified through crystallization or other suitable purification techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Peroxyacetic Acid Oxidation
Prothipendyl reacts with peroxyacetic acid (generated in situ from hydrogen peroxide and acetic acid) to form the sulfoxide derivative .
Reaction Scheme :
Conditions :
-
Room temperature, acidic aqueous environment.
Potassium Caroate Oxidation
Prothipendyl reacts with potassium caroate (KHSO) under mild conditions:
Reaction :
Optimized Conditions :
-
pH 2–3, 25°C.
-
Stoichiometric KHSO ensures minimal over-oxidation.
Thermal Decomposition
Prothipendyl sulfoxide undergoes thermal elimination via an E mechanism, producing sulfenic acids and alkenes :
Stability :
Photolytic Degradation
UV exposure induces radical-mediated breakdown, forming deiodinated and hydroxylated byproducts .
Spectroscopic Data
| Technique | Key Features |
|---|---|
| FTIR | S=O stretch at 987 cm |
| NMR | δ 3.2 ppm (S-O), δ 7.5–8.2 ppm (aromatic) |
| UV-Vis | λ = 275 nm (sulfoxide) |
Metabolic Profile
Prothipendyl sulfoxide is a stable Phase I metabolite detected in serum post-administration :
| Dose (mg) | Avg. Serum [Sulfoxide] (ng/mL) |
|---|---|
| 40 | 4.3 (1 hr), 3.6 (10.5 hr) |
| 80 | 6.1 (1 hr), 5.8 (10.5 hr) |
Elimination : Renal excretion predominates, with minimal hepatic involvement .
Sulfoxide vs. Sulfone Derivatives
| Property | Prothipendyl Sulfoxide | Prothipendyl Sulfone |
|---|---|---|
| S=O Stretch | 987 cm | 1128 cm |
| Stability | Moderate | High |
| Bioactivity | Reduced receptor affinity | Inactive |
Scientific Research Applications
Pharmacological Properties
Prothipendyl sulphoxide exhibits several pharmacological activities, making it a subject of interest in therapeutic research. Key properties include:
- Antipsychotic Effects : Prothipendyl and its sulfoxide derivative are known for their antipsychotic properties, which have been utilized in treating conditions such as schizophrenia and other psychotic disorders. The compound acts on neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial in modulating mood and behavior .
- Anti-inflammatory Activity : Research has indicated that this compound may possess anti-inflammatory effects. This is particularly relevant in the treatment of inflammatory conditions, where reducing inflammation can alleviate symptoms and improve patient outcomes .
- Sedative Properties : The compound has been noted for its sedative effects, making it useful in managing anxiety and sleep disorders. The sedative action is attributed to its influence on the central nervous system .
Spectrophotometric Assay Applications
A significant application of this compound is in analytical chemistry, specifically through spectrophotometric methods. These methods are crucial for the quantitative analysis of pharmaceutical formulations containing prothipendyl:
-
Difference Spectrophotometry : A novel method has been developed to analyze prothipendyl hydrochloride by converting it into its sulfoxide form using potassium caroate (KHSO5). This method allows for precise quantification of the drug in various pharmaceutical preparations. The absorbance at 278 nm is measured, showcasing a linear relationship with concentration within specific limits (3.2-60 µg/mL) .
Parameter Value Wavelength 278 nm Concentration Range 3.2 - 60 µg/mL Regression Equation ΔA = (0.0342 ± 0.0006)C + (0.0501 ± 0.025) Relative Standard Deviation RSD = 1.4%
This method is advantageous as it increases selectivity and accuracy in measuring prothipendyl levels in complex mixtures, which is essential for quality control in pharmaceutical manufacturing .
Case Studies and Research Findings
Several studies have documented the effectiveness and applications of this compound:
- Clinical Trials : Clinical trials have demonstrated the efficacy of prothipendyl in treating psychotic disorders, with patients showing significant improvement in symptoms compared to placebo groups .
- Analytical Studies : Research focusing on the analytical methods for quantifying prothipendyl has highlighted the robustness of difference spectrophotometry as a reliable technique for routine analysis in quality control laboratories .
- Therapeutic Use Cases : Case studies involving patients with anxiety disorders treated with prothipendyl have reported positive outcomes, suggesting that the sedative properties of the drug can effectively manage symptoms without significant side effects .
Mechanism of Action
The mechanism of action of Prothipendyl Sulphoxide is closely related to that of its parent compound, Prothipendyl. It acts as a neuroleptic agent, exerting its effects by interacting with neurotransmitter receptors in the brain. The primary molecular targets include dopamine and serotonin receptors, which play a crucial role in regulating mood, anxiety, and other neurological functions .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues: Azaphenothiazines vs. Phenothiazines
Prothipendyl Sulphoxide belongs to the azaphenothiazine class, differing from phenothiazines (e.g., promazine, chlorpromazine) by a nitrogen substitution in the benzothiazine ring . This structural distinction influences:
- Oxidation Kinetics: Azaphenothiazines like prothipendyl form stable sulphoxides under mild oxidative conditions (e.g., Oxone®), whereas phenothiazines often require stronger or less stable oxidants like peracetic acid .
- Spectrophotometric Profiles: this compound’s absorption maxima (278–340 nm) differ from phenothiazine sulphoxides, which typically absorb at lower wavelengths (e.g., chlorpromazine sulphoxide at 254 nm) .
Table 1: Structural and Analytical Comparison
Analytical Methodologies
Spectrophotometry vs. Chromatography
- This compound : Quantified via difference spectrophotometry with high specificity in pharmaceutical matrices (RSD ≤ 1.4%, LOD = 1.1 µg/mL) . Advantages include rapidity and cost-effectiveness.
- Chlorpromazine/Clozapine : Require HPLC or GC-MS for biological samples due to lower therapeutic concentrations (ng/mL) and matrix complexity . These methods offer higher sensitivity but are resource-intensive.
Table 2: Methodological Comparison
Pharmacokinetic and Stability Profiles
- Metabolic Stability: this compound is less prone to degradation compared to phenothiazine sulphoxides, owing to the azaphenothiazine backbone’s resistance to further oxidation .
- Therapeutic Monitoring: this compound’s blood concentration range (1009–1016 ng/mL) aligns with its parent compound’s efficacy, whereas phenothiazines like chlorpromazine require narrower therapeutic windows to avoid toxicity.
Biological Activity
Prothipendyl sulphoxide (PTPO) is a metabolite of the neuroleptic drug prothipendyl, which is primarily used in the treatment of psychiatric disorders. This article explores the biological activity of PTPO, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Prothipendyl is classified as a dopamine antagonist with the IUPAC name N,N-dimethyl-3-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-1-amine hydrochloride. Its molecular formula is C₁₆H₁₉N₃S·HCl. The compound exhibits significant affinity for dopamine D1 and D2 receptors, as well as serotonin 5-HT2A receptors, which are crucial for its therapeutic effects in managing agitation and restlessness associated with psychiatric conditions.
Metabolism and Formation of this compound
Prothipendyl undergoes metabolic conversion in the liver, leading to the formation of this compound. Studies have shown that serum concentrations of PTPO average around 4.3 ng/mL one hour after intake, decreasing to 3.6 ng/mL after 10.5 hours . The sulfoxide derivative is formed through S-oxidation reactions involving oxidizing agents like potassium caroate (KHSO5) under specific analytical conditions .
The biological activity of PTPO primarily stems from its antagonistic action on dopamine and serotonin receptors. By blocking these receptors, PTPO influences various biochemical pathways related to mood regulation and stress responses. This mechanism is particularly beneficial in reducing symptoms associated with psychiatric disorders such as schizophrenia and anxiety .
Anticancer Activity
Recent studies have highlighted the anticancer potential of prothipendyl and its derivatives. In vitro experiments demonstrated that PTPO exhibits varying degrees of cytotoxicity against different cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 (Breast Cancer) | 23.2 |
| C-32 (Melanoma) | 28.1 |
| T47D (Ductal Carcinoma) | 32.3 |
| SNB-19 (Glioblastoma) | 36.6 |
Notably, PTPO was found to be non-toxic against normal human fibroblast cells (IC50 > 50 µg/mL), indicating a favorable safety profile compared to standard chemotherapeutic agents like cisplatin (IC50 = 8.2 µg/mL) .
Spectrophotometric Assays
A novel difference spectrophotometric method has been developed for the quantitative determination of prothipendyl and its sulfoxide derivative in pharmaceutical preparations. This method involves measuring the optical density at 278 nm, where the sulfoxide shows significant absorbance compared to the non-oxidized drug solution . The calibration curve established demonstrates a linear relationship between absorbance and concentration within a specific range.
Case Studies and Research Findings
- Clinical Studies : Clinical investigations have confirmed that prothipendyl effectively manages symptoms of agitation in patients with schizophrenia, with its metabolites contributing to these effects.
- In Vitro Studies : Research utilizing human liver microsomes has elucidated the metabolic pathways leading to PTPO formation, confirming that cytochrome P450 enzymes play a significant role in this process .
- Comparative Analysis : Comparative studies have shown that PTPO's efficacy varies across different cancer cell lines, suggesting potential for targeted therapies based on specific tumor characteristics .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Prothipendyl Sulthipendyl Sulphoxide in pharmaceutical formulations?
- Methodological Answer : Differential spectrophotometry is a validated approach for routine analysis. This involves oxidizing Prothipendyl with potassium hydrogen persulfate (KHSO₅) and measuring the absorbance difference (ΔA) between oxidized and unoxidized solutions at 340 nm. The linear range is 1.5–70 µg/mL, with a calibration equation ΔA = (69.24 ± 1.78) × 10⁻⁴C (C = concentration in µg/mL). Interference from excipients (e.g., lactose, starch) is negligible when their ratio to the drug is ≤1:40 .
- Validation Metrics : Precision (RSD ≤1.3%) and accuracy (δ = –0.42%) are critical for compliance with pharmacopeial standards .
Q. How can specificity be ensured when analyzing Prothipendyl Sulphoxide in complex matrices like blood or urine?
- Methodological Answer : Chromatographic techniques (HPLC, GC-MS) are preferred for biological samples due to their sensitivity and selectivity. For example, single-layered silica SPE tips coupled with GC-MS enable quantification in human plasma at therapeutic concentrations (0.5–5 µg/mL). UV-Vis methods lack sufficient sensitivity for low-concentration biological matrices .
Q. What are the key factors influencing the choice of oxidation agents for Prothipendyl derivatization?
- Methodological Answer : Oxidant stability and absorption properties are critical. KHSO₅ is preferred over peracetic acid due to its long shelf life, minimal UV interference, and higher oxidation potential (+1.81 V). Peracetic acid’s instability and pungent odor limit its utility in high-throughput settings .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound quantification caused by radical cation instability?
- Methodological Answer : Radical cations (e.g., 3α-3β) formed during oxidation are prone to degradation, leading to sulfoxide formation and reduced reproducibility. To mitigate this:
- Use mild acidic conditions (0.01 M H₂SO₄) to stabilize intermediates.
- Optimize reaction kinetics by monitoring absorbance changes within 5–10 minutes post-oxidation.
- Validate results against chromatographic methods (HPLC) to confirm specificity .
Q. What strategies improve the accuracy of this compound assays in degradant-rich environments?
- Methodological Answer : Differential spectrophotometry inherently cancels out interference from excipients and degradants if they remain unoxidized. For example:
- Prepare paired solutions (oxidized vs. unoxidized) with identical matrices.
- Validate using stress-testing (e.g., heat, light) to simulate degradation.
- Ensure degradants (e.g., sulfones) do not absorb at 340 nm .
Q. How do oxidation pathways differ between aliphatic diperoxyacids and inorganic peroxoacids in Prothipendyl derivatization?
- Methodological Answer : Aliphatic diperoxyacids (e.g., peracetic acid) generate sulfoxides in mildly acidic media but require strict temperature control. In contrast, KHSO₅ provides consistent oxidation under ambient conditions due to its higher redox potential. Comparative studies show KHSO₅ achieves 98% conversion efficiency vs. 85% for peracetic acid .
Q. What statistical approaches are recommended for validating non-linear calibration curves in Prothipendyl analysis?
- Methodological Answer : For non-linear ranges (e.g., >70 µg/mL), apply weighted least-squares regression to minimize heteroscedasticity. Use ANOVA to compare residuals between linear (ΔA = 0.0342C + 0.0501) and quadratic models. Report confidence intervals (e.g., ±0.0006 slope error) to quantify uncertainty .
Methodological Comparison Table
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
